Technical Documentation Center
N-Ethyldeoxynojirimycin HCl Documentation Hub
A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.
Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: High-Performance Solubilization and Handling of N-Ethyldeoxynojirimycin HCl
Application Note: High-Performance Solubilization and Handling of N-Ethyldeoxynojirimycin HCl
Executive Summary
N-Ethyldeoxynojirimycin HCl (N-Ethyl-DNJ HCl) is a potent iminosugar derivative widely utilized as a pharmacological chaperone and glycosidase inhibitor.[1] Unlike its parent compound (1-deoxynojirimycin) or its more hydrophobic analogs (e.g., N-butyldeoxynojirimycin), the ethyl-substituted hydrochloride salt occupies a unique physicochemical niche.[1] It balances the hydrophilicity required for aqueous solubility with the alkyl-chain interactions necessary for specific enzyme binding (e.g.,
This guide addresses a critical bottleneck in reproducibility: solvent selection . While Dimethyl Sulfoxide (DMSO) is the industry default for small molecules, N-Ethyl-DNJ HCl exhibits excellent aqueous solubility due to its ionic character.[1] This protocol provides evidence-based recommendations for prioritizing aqueous stock solutions to eliminate solvent toxicity variables in sensitive cell-based assays.[1][2]
Physicochemical Profile
| Parameter | Specification |
| Compound Name | N-Ethyldeoxynojirimycin Hydrochloride |
| Synonyms | N-Ethyl-1-deoxynojirimycin HCl; N-Ethyl-DNJ HCl |
| CAS Number | 72458-42-5 |
| Molecular Formula | |
| Molecular Weight | 227.69 g/mol |
| Physical State | White to off-white crystalline solid |
| Storage (Solid) | -20°C, desiccated, protected from light |
Solubility Analysis: Water vs. DMSO[1][3][6]
The choice between water and DMSO is not merely about dissolving the powder; it dictates the downstream experimental design.[2]
Aqueous Solubility (Recommended)
As a hydrochloride salt, N-Ethyl-DNJ is highly polar.[1] The ionic lattice energy is readily overcome by the high dielectric constant of water.[2]
-
Solubility Limit:
(Conservative estimate based on N-Butyl-DNJ HCl analogs; parent DNJ-HCl is soluble up to ~250 mg/mL).[1] -
Mechanism: Protonation of the ring nitrogen (ammonium form) facilitates hydrogen bonding with water molecules.[1][2]
-
Advantage: Eliminates the "vehicle control" toxicity associated with DMSO.[2] Essential for sensitive primary cell lines or in vivo studies.[1][2]
DMSO Solubility
-
Solubility Limit:
. -
Use Case: Necessary only if the compound is to be co-formulated with other hydrophobic drugs or if the specific batch is the free base (non-salt) form (rare for this CAS).[1][2]
-
Risk: DMSO concentrations
can induce differentiation, apoptosis, or membrane permeabilization, confounding chaperone activity data.
Comparative Solvent Table
| Feature | Water (Molecular Biology Grade) | DMSO (Anhydrous) |
| Solubility Performance | Excellent (Ionic interactions) | Good (Polar aprotic solvation) |
| Cell Toxicity | None (Inert) | High (Cytotoxic >0.1-0.5%) |
| Membrane Permeability | Low (Requires transport) | High (Solvent facilitates entry) |
| Freezing Point | 0°C (Expands on freezing) | 18.9°C (Crystallizes at RT) |
| Recommended Use | Primary Choice for all biological assays | Secondary Choice / Co-solvation only |
Mechanism of Action & Rationale
Understanding the mechanism clarifies why solubility matters.[2] N-Ethyl-DNJ acts as a Pharmacological Chaperone .[1][2] It binds to unstable, misfolded lysosomal enzymes (like
-
Why Solvent Matters: If DMSO is used, it may induce cellular stress responses (UPR - Unfolded Protein Response) that mimic or mask the very rescue effect you are trying to measure.[1]
Figure 1: Pharmacological Chaperone Mechanism.[1] N-Ethyl-DNJ stabilizes misfolded enzymes, preventing degradation and enabling transport to the lysosome.[1]
Protocol: Stock Solution Preparation
Method A: Aqueous Stock (Standard - 10 mM)
Target: 10 mM Stock in 1 mL Water.[1][2] Calculations:
Steps:
-
Weighing: Accurately weigh 2.3 mg of N-Ethyl-DNJ HCl into a sterile 1.5 mL microcentrifuge tube.
-
Solubilization: Add the calculated volume of sterile, nuclease-free water (e.g., if 2.3 mg is weighed, add 1.01 mL water).
-
Mixing: Vortex vigorously for 30 seconds. The solution should be clear and colorless.
-
Sterilization: Filter through a 0.22 µm PES or PVDF syringe filter into a fresh sterile tube.
-
Critical: Do not skip this step for cell culture, even if the water was sterile, as the powder is not.
-
-
Aliquot & Store: Dispense into 50-100 µL aliquots to avoid freeze-thaw cycles. Store at -20°C.
Method B: DMSO Stock (Alternative)
Steps:
-
Weigh compound as above.
-
Add high-grade anhydrous DMSO (cell culture tested).
-
Do not filter sterilize DMSO unless using a filter specifically rated for DMSO (e.g., Nylon or PTFE).[1][2] Standard CA/PES filters may dissolve.[1][2]
Experimental Workflow: Cell Treatment
This workflow ensures that the final concentration of the compound is accurate while keeping the vehicle (if using DMSO) or volume addition negligible.[2]
Figure 2: Serial Dilution Workflow. Using an intermediate dilution step ensures pipetting accuracy and thorough mixing before adding to cells.[2]
Troubleshooting & FAQs
Q: My solution is cloudy after adding water.
-
Cause: The water may be too cold, or the pH is incorrect (unlikely with pure water).[2]
-
Fix: Warm the tube to 37°C for 5 minutes and vortex. If cloudiness persists, ensure you have the HCl salt, not the free base. The free base may require a drop of dilute HCl or DMSO.[2]
Q: Can I store the stock at 4°C?
-
Answer: For short periods (1-2 weeks), yes. For long-term storage, -20°C is required to prevent hydrolysis or microbial growth.[1]
Q: How do I convert Molarity to mg/mL?
References
-
PubChem. 1-Deoxynojirimycin Hydrochloride Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link][1]
Sources
Technical Notes & Optimization
Technical Support Center: Optimizing N-Ethyldeoxynojirimycin HCl Solubility
Technical Support Center: Optimizing N-Ethyldeoxynojirimycin HCl Solubility
Executive Summary & Solubility Profile
N-Ethyldeoxynojirimycin Hydrochloride (N-Ethyl-DNJ HCl) is a pharmacologically active iminosugar used primarily as a chaperone for glucocerebrosidase (GCase). While the hydrochloride salt form is designed to enhance aqueous solubility compared to the free base, researchers often encounter precipitation when introducing the compound into physiological buffers (like PBS) or cell culture media.
The solubility issues are rarely due to the intrinsic limit of the molecule in water, but rather pH-induced deprotonation or common ion effects in salted buffers.
Physicochemical Snapshot
| Parameter | Specification | Notes |
| Chemical Nature | Iminosugar salt (HCl) | Highly polar sugar mimic head group; short hydrophobic ethyl tail. |
| Water Solubility | High (>50 mg/mL typical) | Soluble due to ionic dissociation of the HCl salt. |
| PBS Solubility | Reduced (<10 mg/mL) | Risk Zone: High salt and neutral pH can force precipitation. |
| DMSO Solubility | High (>50 mg/mL) | Excellent alternative for stock solutions. |
| pKa (Piperidine N) | ~8.0 (Estimated) | At pH > 8.0, the molecule exists as a free base (less soluble). |
Troubleshooting Guide (Q&A)
Category A: Precipitation & Stability
Q: I dissolved N-Ethyl-DNJ HCl directly into PBS at 10 mM, and it became cloudy. Why? A: This is a classic "pH Shock" and "Common Ion" issue.
-
The Mechanism: N-Ethyl-DNJ HCl relies on the protonated nitrogen (ammonium form) for maximal water solubility. PBS (pH 7.4) is a strong buffer. When you add the acidic HCl salt to PBS, the buffer neutralizes the proton. As the pH approaches the molecule's pKa (approx 8.0), a significant fraction converts to the free base form. The free base is less polar and less soluble in water than the salt.
-
The Fix: Always prepare a concentrated stock solution in pure water (or DMSO) first. The water stock will be slightly acidic (pH ~5-6), maintaining the salt form. Dilute this stock into PBS only at the final working concentration (e.g., µM range), where the low concentration prevents precipitation.
Q: Can I heat the solution to dissolve the precipitate? A: Proceed with caution. While iminosugars are generally thermally stable, heating a cloudy PBS suspension rarely solves the underlying chemical incompatibility (pH/salt). You may dissolve it temporarily, but it will likely crash out again upon cooling or storage at 4°C.
-
Recommendation: If you must use heat, do not exceed 37°C. If it does not clear within 5 minutes, the solvent system is incorrect. Switch to the "Water First" protocol below.
Q: My stock solution precipitated after freezing at -20°C. Is it ruined? A: Likely not. Precipitation upon freezing is common due to the "salting out" effect as water crystallizes effectively increasing the local concentration of the solute.
-
Recovery: Thaw completely at Room Temperature (RT) and vortex vigorously. If crystals persist, warm to 30°C in a water bath.
-
Prevention: If this happens repeatedly, your stock concentration is too close to the saturation limit. Lower the stock concentration by 50% (e.g., go from 100 mM to 50 mM).
Category B: Solvent Selection
Q: Should I use DMSO or Water for my master stock? A:
-
Use Water (Milli-Q/DI): If your downstream application is sensitive to DMSO (e.g., specific enzyme kinetics or sensitive primary neuronal cultures). The HCl salt is designed for water.
-
Use DMSO: If you require very high concentration stocks (>50 mM) for long-term storage, or if you are performing high-throughput screening where pin-transfer is required. DMSO prevents hydrolysis and bacterial growth.
Advanced Protocol: The "Water-First" Dissolution Method
This protocol ensures maximal solubility by respecting the ionic requirements of the HCl salt before introducing buffering agents.
Materials
-
Solvent A: Sterile Milli-Q Water (Nuclease-free)
-
Solvent B: 0.22 µm PVDF or PES Syringe Filter (Low protein binding)
-
Vortex mixer[3]
Step-by-Step Workflow
-
Calculate & Weigh: Calculate the mass required for a 100 mM stock.
-
Note: Do not attempt to make >100 mM stocks in water unless necessary; viscosity and stability become issues.
-
-
Primary Dissolution (The Acidic Phase):
-
Add 80% of the final volume of pure water .
-
Crucial: Do not use PBS, TBS, or Media at this stage.
-
Vortex for 30-60 seconds. The solution should be clear. The pH will naturally be slightly acidic (pH 4.0–6.0), stabilizing the salt.
-
-
Volume Adjustment:
-
Add remaining water to reach final volume.
-
Vortex again.
-
-
Sterilization:
-
Pass through a 0.22 µm syringe filter into a sterile cryovial.
-
Why? Iminosugars are sugar mimics; non-sterile stocks can support bacterial growth over time.
-
-
Dilution into Assay Buffer:
-
Add the stock to your cell media or reaction buffer (PBS) while vortexing the buffer.
-
This rapid dispersion prevents local high-concentration pockets where the free base could precipitate.
-
Decision Logic: Dissolution Strategy
The following diagram illustrates the decision process for preparing stable N-Ethyl-DNJ HCl solutions, ensuring you avoid common solubility traps.
Figure 1: Decision tree for solubilizing N-Ethyldeoxynojirimycin HCl. Note the "Red Route" warning against direct dissolution in neutral buffers.
References
-
Cayman Chemical. 1-Deoxymannojirimycin (hydrochloride) Product Information. (Used as proxy for iminosugar HCl salt solubility benchmarks in PBS vs DMSO). Link
-
ChemicalBook. N-Ethyldeoxynojirimycin Hydrochloride Properties and Safety. (Reference for physical forms and basic solubility data). Link
-
National Institutes of Health (NIH). Release Kinetics Study of Poorly Water-Soluble Drugs. (General principles of solubility in PBS vs Serum). Link
-
BenchChem. Application Notes for N-9-Methoxynonyldeoxynojirimycin Stock Solution. (Protocol grounding for hydrophobic DNJ derivatives). Link
Sources
Reference Data & Comparative Studies
No content available
Safety & Regulatory Compliance
Navigating the Safe Handling of N-Ethyldeoxynojirimycin HCl: A Practical Guide
Navigating the Safe Handling of N-Ethyldeoxynojirimycin HCl: A Practical Guide
For researchers and drug development professionals, N-Ethyldeoxynojirimycin Hydrochloride (HCl) represents a compound of significant interest. As with any novel therapeutic agent, a deep understanding of its safe handling is paramount to protecting laboratory personnel and ensuring the integrity of research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established safety protocols.
Understanding the Hazard Profile
N-Ethyldeoxynojirimycin HCl is an N-alkylated derivative of deoxynojirimycin (DNJ). While some N-alkylated DNJ congeners have been found to be safe in clinical trials at certain dosages, it is crucial to treat all research compounds with a high degree of caution, especially in a laboratory setting where concentrations and exposure levels can be significantly higher.[1][2] The hydrochloride salt form indicates the presence of hydrochloric acid, which introduces corrosive hazards. Therefore, the primary safety concerns when handling N-Ethyldeoxynojirimycin HCl are the potential for skin and eye irritation or burns from the acidic component, and the unknown toxicological effects of the organic molecule itself, particularly through inhalation of airborne powder.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable. The selection of appropriate PPE is dictated by the nature of the handling procedure and the potential for exposure. All PPE should meet the standards set by the Occupational Safety and Health Administration (OSHA) and the American National Standards Institute (ANSI).[3][4]
| Scenario | Required Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Powder) | - Nitrile Gloves (double-gloving recommended)- Lab Coat- ANSI Z87.1-compliant Safety Goggles or a Face Shield[3] | Prevents skin contact and protects eyes from airborne particles. Double-gloving provides an extra layer of protection against potential contamination. |
| Solution Preparation and Handling | - Nitrile Gloves- Lab Coat- Chemical Splash Goggles (ANSI Z87.1 compliant)[3] | Protects against splashes of the acidic solution which can cause severe eye damage. |
| Spill Cleanup (Powder) | - Two pairs of Nitrile Gloves- Disposable Gown- Shoe Covers- NIOSH-approved N95 Respirator or higher[5] | Minimizes exposure to aerosolized powder during cleanup. Full coverage of clothing and shoes prevents contamination. |
| Spill Cleanup (Liquid) | - Chemical-resistant Gloves (e.g., nitrile)- Lab Coat or Apron- Chemical Splash Goggles and Face Shield | Provides robust protection against corrosive liquid splashes. |
Safe Handling Workflow: A Step-by-Step Protocol
Adherence to a standardized workflow minimizes the risk of accidental exposure and ensures the well-being of all laboratory personnel.
Caption: A workflow for the safe handling of N-Ethyldeoxynojirimycin HCl.
Operational Plan: Spill Response and First Aid
Accidents can happen, and a well-defined spill response plan is crucial.
Small Powder Spill (<1 gram)
-
Alert Personnel: Inform others in the immediate area.
-
Don PPE: Put on two pairs of nitrile gloves, a disposable gown, shoe covers, and an N95 respirator.[5]
-
Containment: Gently cover the spill with a wet paper towel to avoid raising dust.[6]
-
Cleanup: Carefully wipe up the dampened powder with absorbent pads, working from the outside in.
-
Decontamination: Clean the spill area with a suitable laboratory detergent, followed by a water rinse.[6]
-
Disposal: Place all contaminated materials, including PPE, in a sealed bag and dispose of it as hazardous chemical waste.[6]
Small Liquid Spill (<100 mL)
-
Alert Personnel: Inform others in the immediate area.
-
Don PPE: Wear chemical-resistant gloves, a lab coat or apron, and chemical splash goggles with a face shield.
-
Containment: Cordon off the area and contain the spill with sand, clay, or other inert absorbent material.[7]
-
Neutralization: For acidic solutions, cautiously neutralize the spill by slowly adding a weak base such as sodium bicarbonate until fizzing stops.[8][9]
-
Absorption: Absorb the neutralized liquid with absorbent pads.[9]
-
Cleanup: Collect the absorbed material and place it in a designated hazardous waste container.[9]
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.[9]
Large Spills
For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office.[10]
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Waste Management
All waste containing N-Ethyldeoxynojirimycin HCl, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Segregation: Do not mix this waste with other waste streams.
-
Labeling: Use a hazardous waste label that clearly identifies the contents as "N-Ethyldeoxynojirimycin HCl waste".
-
Containers: The first rinse of any container that held the chemical must be collected and disposed of as hazardous waste.[11]
-
Collection: Follow your institution's procedures for hazardous waste pickup. Do not pour any amount of N-Ethyldeoxynojirimycin HCl down the drain. While dilute and neutralized hydrochloric acid may be permissible for drain disposal in some jurisdictions, the presence of the organic compound necessitates collection as hazardous waste.[8]
By adhering to these guidelines, researchers can confidently and safely work with N-Ethyldeoxynojirimycin HCl, fostering a secure environment for scientific discovery.
References
-
Handling Small Spills of Hydrochloric Acid: Expert Safety Tips. (2023, December 26). North Industrial Chemicals. Retrieved from [Link]
-
Instructions for Cleaning Spills of Powdered Hazardous Drugs. Duke University Occupational and Environmental Safety Office. Retrieved from [Link]
-
Standard Operating Procedure: Hydrochloric Acid. University of California, Merced Environmental Health & Safety. Retrieved from [Link]
-
How to dispose of hydrochloric acid. Lab Alley. Retrieved from [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. Retrieved from [Link]
-
N-Alkyl Derivatives of Deoxynojirimycin (DNJ) as Antiviral Agents: Overview and Update. (2021). Viruses, 13(2), 239. Retrieved from [Link]
-
Investigational New Drug Enabling Nonclinical Safety Pharmacology Assessment of the Iminosugar UV-4, a Broad-Spectrum Host-Targeted Antiviral Agent. (2018). Antimicrobial Agents and Chemotherapy, 62(10), e00886-18. Retrieved from [Link]
-
Hydrochloric Acid Spill Clean Up. HazChem Environmental. Retrieved from [Link]
-
The NIH Drain Discharge Guide. National Institutes of Health. Retrieved from [Link]
- American National Standard for Occupational and Educational Personal Eye and Face Protection Devices. (2020). ANSI/ISEA Z87.1-2020.
-
Hazardous Drugs Spill Clean Up. University of British Columbia Safety & Risk Services. Retrieved from [Link]
-
N-Alkyl Derivatives of Deoxynojirimycin (DNJ) as Antiviral Agents: Overview and Update. (2021, January 31). ResearchGate. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Exposure Data - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. Handling Small Spills of Hydrochloric Acid: Expert Safety Tips [northindustrial.net]
- 7. laballey.com [laballey.com]
- 8. Hydrochloric Acid Spill Clean Up - HazChem Environmental [hazchem.com]
- 9. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. nems.nih.gov [nems.nih.gov]
